molecular formula C9H9BCl2O4 B8204018 (2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid

(2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid

Cat. No.: B8204018
M. Wt: 262.88 g/mol
InChI Key: JMWZIGYNWONDSY-UHFFFAOYSA-N
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Description

(2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C9H9BCl2O4. It is a boronic acid derivative, characterized by the presence of boron, chlorine, and ethoxycarbonyl groups attached to a phenyl ring. This compound is used in various chemical reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid typically involves the reaction of 2,6-dichloro-4-(ethoxycarbonyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science .

Biology and Medicine

This compound is used in the development of biologically active molecules. Its derivatives can act as enzyme inhibitors or receptor modulators, making it useful in drug discovery and development .

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials. Its ability to form stable carbon-boron bonds makes it valuable in creating materials with unique properties .

Mechanism of Action

The mechanism of action of (2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. In biological systems, its derivatives can interact with enzymes or receptors, modulating their activity through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid is unique due to the presence of both chlorine and ethoxycarbonyl groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for a broader range of chemical transformations and applications compared to its simpler counterparts .

Properties

IUPAC Name

(2,6-dichloro-4-ethoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BCl2O4/c1-2-16-9(13)5-3-6(11)8(10(14)15)7(12)4-5/h3-4,14-15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWZIGYNWONDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)C(=O)OCC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BCl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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